molecular formula C18H13FN2O3S B11523812 5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11523812
M. Wt: 356.4 g/mol
InChI Key: KHJBRZFWHALAEF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic Routes : While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving cyclization reactions.
    • Reaction Conditions : These may vary based on the specific synthetic approach, but typically involve cyclization of appropriate precursors.
    • Industrial Production : Unfortunately, industrial-scale production methods are not well-documented in the literature.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
      • Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
      • Substitution : Nucleophilic substitution reactions with appropriate leaving groups.
    • Major Products : These reactions can yield various derivatives, such as substituted pyrimidines or benzylidene compounds.
  • Scientific Research Applications

    • Chemistry : The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions.
    • Biology : It may serve as a starting point for designing bioactive molecules due to its benzylidene moiety.
    • Medicine : Research could focus on potential pharmaceutical applications, although specific studies are scarce.
    • Industry : Its industrial applications remain largely unexplored.
  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is limited. Further research is needed to understand its biological targets and pathways.
  • Properties

    Molecular Formula

    C18H13FN2O3S

    Molecular Weight

    356.4 g/mol

    IUPAC Name

    5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

    InChI

    InChI=1S/C18H13FN2O3S/c19-15-7-2-1-5-12(15)10-24-13-6-3-4-11(8-13)9-14-16(22)20-18(25)21-17(14)23/h1-9H,10H2,(H2,20,21,22,23,25)

    InChI Key

    KHJBRZFWHALAEF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=S)NC3=O)F

    Origin of Product

    United States

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